molecular formula C39H79N10O17P3S B12365214 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane

Cat. No.: B12365214
M. Wt: 1085.1 g/mol
InChI Key: MQEBLHAOCDTGBF-YYWDEFLMSA-N
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Description

“S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane” is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps may include:

    Formation of the oxolan ring: This step involves cyclization reactions under acidic or basic conditions.

    Phosphorylation: Introduction of phosphonooxy groups using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

    Amination: Addition of amino groups through nucleophilic substitution reactions using amines.

    Thioesterification: Formation of the thioester bond by reacting carboxylic acids with thiols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3, hydrogen peroxide (H2O2).

    Reducing agents: NaBH4, LiAlH4, catalytic hydrogenation.

    Coupling agents: DCC, N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s amino and phosphonooxy groups may interact with biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or a drug delivery agent.

Industry

In industrial applications, the compound’s unique structure could be utilized in the development of new materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, its amino groups could form hydrogen bonds with proteins, while its phosphonooxy groups could participate in phosphorylation reactions. These interactions could modulate the activity of enzymes or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Similar in having phosphonooxy groups and a purine base.

    Nucleotides: Share structural similarities with the compound’s core structure.

    Thioesters: Compounds with thioester bonds, similar to the thioester linkage in the compound.

Properties

Molecular Formula

C39H79N10O17P3S

Molecular Weight

1085.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane

InChI

InChI=1S/C39H70N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/t28-,32+,33?,34+,38-;;;/m1.../s1

InChI Key

MQEBLHAOCDTGBF-YYWDEFLMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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